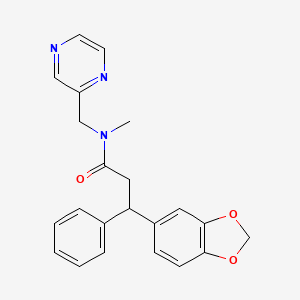![molecular formula C19H27N3O2S2 B6029147 N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)
N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ETS or ETS-1, and it has been found to have a wide range of biological activities.
Mechanism of Action
ETS-1 works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes. ETS-1 also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
ETS-1 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. ETS-1 has also been found to have a positive effect on the cardiovascular system, improving blood flow and reducing the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
ETS-1 has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. ETS-1 also has a wide range of biological activities, making it a versatile compound for use in various types of experiments.
However, there are also some limitations to the use of ETS-1 in lab experiments. One major limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, ETS-1 can be expensive to synthesize, which can limit its availability for use in experiments.
Future Directions
There are several potential future directions for research on ETS-1. One area of interest is the development of new therapeutic applications for ETS-1, particularly in the treatment of cardiovascular diseases. Another potential direction is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor properties of ETS-1.
Conclusion:
In conclusion, ETS-1 is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and cardiovascular effects make it a promising candidate for the treatment of various diseases. While there are still limitations to its use in lab experiments, ongoing research on ETS-1 is likely to yield new insights into its properties and potential applications.
Synthesis Methods
The synthesis of ETS-1 involves the reaction of 5-ethyl-2-thiophenesulfonyl chloride with N-(4-pyridinylmethyl)-3-piperidinamine in the presence of N-ethylmorpholine. The resulting product is then purified through crystallization and recrystallization to obtain a highly pure form of ETS-1.
Scientific Research Applications
ETS-1 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. ETS-1 has also been shown to have a positive effect on the cardiovascular system, making it a promising candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-3-18-7-8-19(25-18)26(23,24)22-13-5-6-17(15-22)21(4-2)14-16-9-11-20-12-10-16/h7-12,17H,3-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVQOGPUUHDMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)N(CC)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bicyclo[2.2.1]hept-5-en-2-yl-5-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6029070.png)
![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)
![6-(1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6029085.png)

![ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6029096.png)
![4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)
![2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)

![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)
![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)